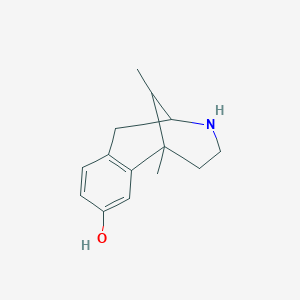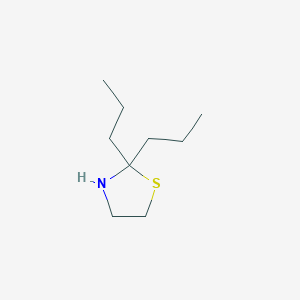
arsanylarsane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: arsanylarsane can be synthesized through the reaction of arsenic trichloride (AsCl₃) with sodium borohydride (NaBH₄) in an aqueous medium. The reaction proceeds via the formation of arsane (AsH₃), which subsequently undergoes condensation to form diarsane. The reaction conditions typically involve maintaining a controlled temperature and pH to optimize yield and purity .
Industrial Production Methods: Industrial production of diarsane is less common due to its limited commercial applications. when required, it can be produced using similar synthetic routes as described above, with additional purification steps to ensure the removal of impurities and by-products .
化学反应分析
Types of Reactions: arsanylarsane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form arsenic oxides, such as arsenic trioxide (As₂O₃).
Reduction: It can be reduced to form arsane (AsH₃) under specific conditions.
Substitution: this compound can participate in substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Various reagents, depending on the desired substitution, can be employed.
Major Products Formed:
Oxidation: Arsenic trioxide (As₂O₃)
Reduction: Arsane (AsH₃)
Substitution: Various substituted arsanes, depending on the reagents used.
科学研究应用
arsanylarsane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other arsenic-containing compounds.
Biology: Studied for its potential biological effects and interactions with biomolecules.
Medicine: Investigated for its potential use in therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the semiconductor industry for the deposition of arsenic-containing films.
作用机制
The mechanism of action of diarsane involves its interaction with various molecular targets. In biological systems, diarsane can interact with thiol groups in proteins, leading to the formation of arsenic-thiol complexes. This interaction can disrupt protein function and lead to cellular toxicity. The pathways involved include the inhibition of enzyme activity and the induction of oxidative stress .
相似化合物的比较
Arsane (AsH₃): A simpler arsenic hydride with similar chemical properties.
Triarsane (As₃H₅): A higher homolog in the arsane series with different reactivity and stability.
Uniqueness: arsanylarsane is unique due to its intermediate position in the arsane series, exhibiting properties that are distinct from both arsane and triarsane. Its ability to undergo condensation reactions and form various substituted derivatives makes it a valuable compound for research and industrial applications .
属性
CAS 编号 |
15942-63-9 |
|---|---|
分子式 |
As2H4 |
分子量 |
153.875 g/mol |
IUPAC 名称 |
arsanylarsane |
InChI |
InChI=1S/As2H4/c1-2/h1-2H2 |
InChI 键 |
YASNYMOWPQKVTK-UHFFFAOYSA-N |
SMILES |
[AsH2][AsH2] |
规范 SMILES |
[AsH2][AsH2] |
同义词 |
Diarsine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-Methylenespiro[4.5]decane](/img/structure/B98373.png)
![1,3-Bis(oxiranylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B98377.png)


![ethyl-[[ethyl(methoxy)phosphinothioyl]sulfanylmethylsulfanylmethylsulfanyl]-methoxy-sulfanylidene-λ5-phosphane](/img/structure/B98385.png)
![3,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene](/img/structure/B98387.png)



